2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
Versatile Synthesis for Piperidine-Containing Compounds : Phenylglycinol-derived oxazolopiperidone lactams are highlighted for their versatility as building blocks in the enantioselective synthesis of piperidine-containing natural products and bioactive compounds. This method provides access to enantiopure polysubstituted piperidines and related compounds, showcasing the synthetic utility of similar frameworks (C. Escolano, M. Amat, J. Bosch, 2006).
Antitumor Activity of Quinazolinone Analogues : Novel 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated significant antitumor activity. Certain analogues showed broad spectrum antitumor activity and were more potent than the control, 5-FU, indicating the potential of quinazolinone frameworks in cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Antimicrobial and Anticancer Potential : A series of acetamide derivatives, including those related to the quinazolinone scaffold, showed significant antimicrobial and anticancer activities. The study demonstrates the chemical diversity and biological relevance of these compounds (S. Mehta et al., 2019).
Chemical Properties and Applications
- Structural Characterization and Chemical Interactions : The detailed study on compounds like N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide highlights the importance of structural characterization in understanding the interactions and properties of these molecules, which can be foundational for further chemical and pharmacological research (D. Ismailova et al., 2014).
Mechanism of Action
Target of Action
The compound contains a piperidine moiety, which is a common structural element in many pharmaceuticals . Piperidine derivatives have been found to interact with a wide range of biological targets, including various enzymes, receptors, and ion channels .
Biochemical Pathways
The compound also contains a quinazolinone moiety, which is a heterocyclic compound. Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . These activities could involve various biochemical pathways, depending on the specific targets of the compound.
properties
IUPAC Name |
2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O4S/c1-37-23-12-14-26(27(18-23)38-2)31-28(35)20-39-30-32-25-13-11-22(33-15-7-4-8-16-33)17-24(25)29(36)34(30)19-21-9-5-3-6-10-21/h3,5-6,9-14,17-18H,4,7-8,15-16,19-20H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLAEAGOUFLSSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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